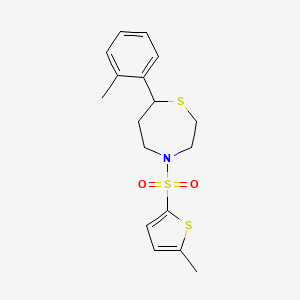

4-((5-Methylthiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane

Description

4-((5-Methylthiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a sulfur- and nitrogen-containing heterocyclic compound featuring a seven-membered 1,4-thiazepane ring. The molecule is substituted at the 4-position with a sulfonyl group derived from 5-methylthiophen-2-yl and at the 7-position with an o-tolyl (2-methylphenyl) group. The sulfonyl group enhances metabolic stability and binding affinity, while the o-tolyl substituent may influence steric and electronic properties .

Properties

IUPAC Name |

7-(2-methylphenyl)-4-(5-methylthiophen-2-yl)sulfonyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S3/c1-13-5-3-4-6-15(13)16-9-10-18(11-12-21-16)23(19,20)17-8-7-14(2)22-17/h3-8,16H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACKHPLBAMLAOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((5-Methylthiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a thiazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a thiazepane ring substituted with a methylthiophenesulfonyl group and an o-tolyl moiety, which contributes to its unique pharmacological properties.

Research indicates that compounds similar to 4-((5-Methylthiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane exhibit various biological activities through different mechanisms:

- Histamine Receptor Modulation : Some studies suggest that sulfonamide derivatives can act as histamine H4 receptor antagonists, potentially influencing inflammatory responses and allergic reactions .

- Antiviral Activity : Compounds with similar structures have shown efficacy against viral infections by inhibiting viral replication processes. For instance, non-nucleoside inhibitors have been developed based on structural modifications similar to those present in thiazepane derivatives .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Respiratory Syncytial Virus (RSV) Inhibition : A study demonstrated that structurally related compounds effectively inhibited RSV replication in vitro, suggesting a potential pathway for developing antiviral therapies using thiazepane derivatives .

- Inflammation Models : In animal models, compounds with similar sulfonamide groups have been shown to decrease inflammation markers significantly, indicating their potential use in treating inflammatory diseases .

- Drug Development : Recent research has focused on optimizing the pharmacokinetic properties of thiazepane derivatives to enhance their efficacy and reduce toxicity, paving the way for clinical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-((5-Methylthiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane, we compare it with structurally related compounds, focusing on synthesis, structural features, and functional properties.

Table 1: Structural and Functional Comparison

Photophysical and Electronic Properties

- Emission Behavior :

- The platinum complex in shows aggregation-induced emission (AIE) at low concentrations (5–10 µM) and MMLCT (metal-metal-to-ligand charge transfer) emission at 641–676 nm . The absence of metal coordination in the target compound suggests distinct photophysical profiles, likely dominated by sulfur-based orbitals.

- MLCT Band Shifts: Substituted thiophenes (e.g., 5-methylthiophen-2-yl) in the target compound may elevate π*-LUMO energy levels, analogous to the blue-shifted MLCT bands observed in for isoquinolyl vs. terpyridine ligands .

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of 4-((5-Methylthiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane, and how can yield optimization be achieved?

Methodological Answer:

- Reaction Conditions: Use a reflux system with polar aprotic solvents (e.g., DMF or acetic acid mixtures) to facilitate sulfonylation and cyclization steps. For example, demonstrates that refluxing thiosemicarbazide derivatives in DMF-acetic acid mixtures (5:10 mL ratio) for 2 hours achieves efficient cyclization .

- Stoichiometry: Optimize molar ratios of reactants (e.g., 1:1:2:3 for core reactants, sodium acetate, and oxo-compounds, as in ) to minimize side reactions .

- Purification: Recrystallize crude products from DMF-ethanol mixtures to enhance purity and yield .

Q. Which analytical techniques are critical for confirming the structural integrity of 4-((5-Methylthiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to verify sulfonyl group integration (δ ~3.1–3.3 ppm for methylthiophene protons) and thiazepane ring conformation .

- Mass Spectrometry: High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the sulfonyl and o-tolyl groups .

- Microanalysis: Perform elemental analysis (C, H, N, S) to validate purity (>98%) and stoichiometric agreement with theoretical values .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the bioactivity of 4-((5-Methylthiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane analogs?

Methodological Answer:

- Analog Synthesis: Replace the o-tolyl group with substituted aryl/heteroaryl groups (e.g., 4-bromophenyl, pyridinyl) using protocols similar to , where substituents are varied via cross-coupling or nucleophilic substitution .

- Bioactivity Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake) and correlate activity with electronic (Hammett σ) or steric (Taft’s ) parameters of substituents.

- Computational Modeling: Use PubChem-derived InChI data () for molecular docking to predict binding affinities to target proteins .

Q. What experimental strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

- Controlled Replication: Repeat synthesis and characterization under standardized conditions (e.g., ’s protocols for temperature, solvent, and drying) to isolate variables .

- Advanced Characterization: Employ dynamic light scattering (DLS) for solubility analysis and accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

- Cross-Validation: Compare data across multiple techniques (e.g., IR for sulfonyl group stability vs. -NMR for ring integrity) to identify measurement artifacts .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for in vivo studies?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours, then analyze via HPLC to quantify degradation products (e.g., sulfonic acid derivatives from hydrolysis) .

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures and differential scanning calorimetry (DSC) for phase transitions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields of 4-((5-Methylthiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane?

Methodological Answer:

- Parameter Screening: Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) using design-of-experiments (DoE) software to identify critical factors .

- Byproduct Analysis: Use LC-MS to detect and quantify side products (e.g., incomplete sulfonylation or ring-opening) that may reduce yield .

Q. What methodologies are recommended to validate the compound’s proposed mechanism of action in biological systems?

Methodological Answer:

- Isotopic Labeling: Synthesize - or -labeled analogs (e.g., via catalytic tritiation of aryl groups) to track metabolic pathways .

- Kinetic Studies: Perform time-resolved assays (e.g., stopped-flow spectroscopy) to measure binding/unbinding rates with target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.